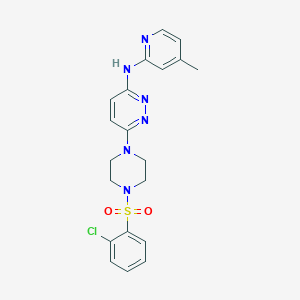![molecular formula C24H22ClFN4O B2839448 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861207-12-7](/img/structure/B2839448.png)
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing therapeutic agents. The presence of both chlorophenyl and fluorophenyl groups, along with a morpholinoethyl side chain, suggests that this compound may exhibit interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as a pyrazole derivative with a suitable nitrile or amidine compound.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholinoethyl Group: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the aromatic rings or the pyrazolo[1,5-a]pyrimidine core, potentially leading to hydrogenated derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: N-oxides of the morpholinoethyl group.
Reduction Products: Hydrogenated derivatives of the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes or receptors. The presence of the morpholinoethyl group suggests potential interactions with biological membranes or proteins, while the aromatic rings could facilitate binding to hydrophobic pockets in target molecules.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the morpholinoethyl group, potentially altering its pharmacokinetic properties.
3-(4-Chlorophenyl)-5-(4-methylphenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine: Substitution of the fluorophenyl group with a methylphenyl group, which might affect its biological activity.
Uniqueness
The unique combination of chlorophenyl, fluorophenyl, and morpholinoethyl groups in 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine provides a distinct profile that could offer specific advantages in binding affinity, selectivity, and pharmacokinetics compared to similar compounds.
属性
IUPAC Name |
4-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUPAWCAKFHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2839368.png)

![N-benzyl-N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2839370.png)

![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)
![2-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2839373.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2839374.png)

![3-Cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2839381.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)



